molecular formula C15H13NO B1597502 7-Benzoylindoline CAS No. 33244-57-4

7-Benzoylindoline

Cat. No.: B1597502
CAS No.: 33244-57-4
M. Wt: 223.27 g/mol
InChI Key: ZZOVZJBWXVZVLN-UHFFFAOYSA-N
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Description

7-Benzoylindoline (CAS RN: 33244-57-4) is a heterocyclic organic compound with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 223.28 g/mol. It features an indoline core (a bicyclic structure combining benzene and pyrrolidine rings) substituted with a benzoyl group at the 7-position. Key physicochemical properties include a melting point of 124°C and low aqueous solubility (2.29 mg/L at 25°C) .

Despite this, structural analogs of this compound, particularly those retaining the benzoyl moiety, have shown diverse pharmacological activities, including anticancer and anti-inflammatory effects.

Properties

IUPAC Name

2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOVZJBWXVZVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372438
Record name 2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33244-57-4
Record name 2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzoylindoline typically involves the reaction of indoline with benzonitrile in the presence of aluminum chloride (AlCl3) and boron trichloride (BCl3) in dichloromethane and toluene at elevated temperatures. The reaction mixture is then treated with hydrochloric acid (HCl) and water to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Benzoylindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylindole ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
7-Benzoylindoline derivatives have been studied for their potential anticancer effects. For instance, research indicates that certain benzoyl indoles can reverse multidrug resistance (MDR) in cancer cells by inhibiting the ABCG2 transporter, which is crucial for drug efflux in resistant cell lines. Compounds such as bisbenzoyl indole and monobenzoyl indole demonstrated significant efficacy in increasing the accumulation of chemotherapeutic agents like mitoxantrone in resistant cells, thereby enhancing their cytotoxic effects .

Antiviral Activity
Indole derivatives, including this compound, have shown promise as antiviral agents. They mimic peptide structures and can bind to viral enzymes, making them effective against viruses such as HIV and HCV. Studies have reported that specific indole analogs exhibit nanomolar potency against HCV replication . This highlights the potential of this compound in developing new antiviral therapies.

Anti-inflammatory Effects
The compound is also related to nonsteroidal anti-inflammatory drugs (NSAIDs) like Bromfenac. Its structure allows for interactions with enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Biological Applications

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of indole derivatives, including this compound. These compounds exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains. Their ability to disrupt bacterial membranes positions them as potential candidates for new antimicrobial therapies .

Neuroprotective Effects
Indole derivatives have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. Their ability to modulate biological pathways involved in neuronal health makes them valuable in drug discovery for conditions like Alzheimer's and Parkinson's disease .

Industrial Applications

Synthesis of Organic Compounds
In organic chemistry, this compound serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Cho et al., 2014AntiviralIdentified potent indole derivatives with nanomolar potency against HCV .
Kim et al., 2023AnticancerDemonstrated that benzoyl indoles can reverse ABCG2-mediated MDR in cancer cells .
Lee et al., 2024AntimicrobialShowed significant antibacterial activity against MRSA using indole derivatives .
Kumar et al., 2022NeuroprotectionInvestigated neuroprotective properties of indole derivatives against oxidative stress .

Mechanism of Action

The mechanism of action of 7-Benzoylindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The benzoyl group and heterocyclic core (indoline or indolizine) are critical determinants of solubility, stability, and bioactivity. Below is a comparative analysis:

Table 1: Key Properties of 7-Benzoylindoline and Analogous Compounds
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (25°C) Core Structure Key Substituents
This compound 223.28 124 2.29 mg/L Indoline 7-Benzoyl
2-Amino-3-benzoylphenylacetic acid 255.26 Not reported Not reported Phenylacetic acid 2-Amino, 3-Benzoyl
3-Benzoyl-7-phenylindolizine-1-carboxylate (6a) 377.40 158–160 Not reported Indolizine 3-Benzoyl, 7-Phenyl
7-Formylbenzonorbornadiene 184.19 Not reported Hydrolyzes readily Norbornadiene 7-Formyl
7-Benzoylindolin-2-one (Amfenac Lactam) 237.28 Not reported Not reported Indolin-2-one 7-Benzoyl, Lactam

Key Observations :

  • Solubility: The low solubility of this compound contrasts with more polar analogs like 2-amino-3-benzoylphenylacetic acid, which likely has better aqueous solubility due to its carboxylic acid group .
  • Stability: Norbornadiene derivatives (e.g., 7-formylbenzonorbornadiene) are sensitive to hydrolysis, whereas lactam forms (e.g., 7-Benzoylindolin-2-one) may exhibit enhanced metabolic stability .
  • Core Structure : Indolizines (e.g., compound 6a) introduce an additional nitrogen atom, altering electronic properties and binding interactions compared to indoline .

Key Observations :

  • Indolizine derivatives require multi-step cycloaddition reactions, while norbornadienes utilize benzyne chemistry, highlighting divergent synthetic challenges .
Table 3: Pharmacological Profiles
Compound Activity Mechanism/Model Reference
This compound Anti-inflammatory (hypothesized) Carrageenan-induced edema (unconfirmed metabolite)
2-Amino-3-benzoylphenylacetic acid Anti-inflammatory COX inhibition (confirmed activity)
Ethyl 7-acetylindolizine-1-carboxylate Anticancer In vitro cytotoxicity (HeLa cells)
7-Benzoylindolin-2-one Not reported Potential prodrug/formulation study

Key Observations :

  • The benzoyl group is critical for anti-inflammatory activity, as seen in 2-amino-3-benzoylphenylacetic acid .
  • Indolizine derivatives exhibit anticancer activity, likely due to enhanced π-stacking interactions from aromatic substituents .
  • This compound’s hypothesized activity underscores the need for further metabolic and target-engagement studies.

Biological Activity

7-Benzoylindoline is a synthetic derivative of indole, a compound known for its diverse biological activities. The indole scaffold has been extensively studied for its therapeutic potential, particularly in oncology, antimicrobial applications, and as a scaffold for drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the benzoylation of indole at the 7-position. The process typically involves the reaction of indole with benzoyl chloride in the presence of a base, leading to the formation of the desired compound.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves modulation of apoptotic pathways by decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic markers such as Bax and PARP .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-70.42Induction of apoptosis
HepG218.3Regulation of apoptotic pathways

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

3. Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity, which is crucial in treating conditions like Alzheimer's disease. Preliminary studies suggest that this compound inhibits the enzyme acetylcholinesterase effectively, which may enhance cholinergic neurotransmission .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : By modulating key proteins involved in cell survival and death.
  • Enzyme Inhibition : Particularly in antimicrobial and anticholinesterase activities.
  • Reversal of Multidrug Resistance : Recent studies have indicated that benzoyl indoles can act as reversal agents for ABCG2-mediated multidrug resistance, enhancing the efficacy of chemotherapeutic agents like mitoxantrone .

Case Studies

  • Breast Cancer Treatment : A study highlighted the effectiveness of this compound in reducing tumor size in MCF-7 xenograft models in vivo, showcasing its potential as a therapeutic agent against breast cancer.
  • Antimicrobial Resistance : Research demonstrated that this compound could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus when used in combination with traditional antibiotics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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